Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate

Lipophilicity LogP Permeability

Researchers requiring nucleophilic derivatization at the pyrimidine 4-position often encounter failed reactions when using the 4-chloro analog, which is inert under standard SN2 conditions. This 4-(chloromethyl) building block solves that problem via a benzylic-type electrophile that enables clean, metal-free substitution with amines, thiols, and other nucleophiles. - Mild reactivity: Reacts with primary/secondary amines at 50°C with K₂CO₃/DMF, no Pd catalyst needed. - Superior drug-like properties: Lower LogP (1.46) vs. 4-Cl analog (2.02) reduces lipophilicity-driven promiscuity. - High-purity synthon: 98% purity minimizes false positives in fragment-based screening. Supplied in quantities from 50 mg to 10 g, with global shipping.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69
CAS No. 1248551-49-6
Cat. No. B2420366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate
CAS1248551-49-6
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1CCl)N(C)C
InChIInChI=1S/C10H14ClN3O2/c1-4-16-9(15)7-6-12-10(14(2)3)13-8(7)5-11/h6H,4-5H2,1-3H3
InChIKeyAAIQFFVNNPEBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate: A Reactive Pyrimidine Building Block


Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate (molecular formula C₁₀H₁₄ClN₃O₂, MW 243.69) is a polysubstituted pyrimidine heterocycle that combines an electron‑donating 2‑(dimethylamino) group, a 5‑ethyl carboxylate ester, and a synthetically pivotal 4‑(chloromethyl) substituent. The chloromethyl moiety serves as a versatile electrophilic handle, enabling efficient nucleophilic displacement reactions that are fundamentally distinct from the reactivity of the 4‑chloro analog, thereby positioning this compound as a strategic intermediate in the construction of diverse, pharmacologically relevant heterocyclic libraries.

Chloromethyl electrophilic handle for catalyst‑free nucleophilic derivatization
Facilitates parallel library synthesis under mild SN2 conditions
Distinct reactivity and polarity profile vs. 4‑chloro analog

Why the 4-Chloromethyl Group Cannot Be Replaced by 4-Chloro or 4-H Analogs


A scientist interested in nucleophilic derivatization of the pyrimidine 4‑position for SAR exploration or library synthesis faces a critical choice: the 4‑chloromethyl congener offers a benzylic‑type electrophile that engages in facile SN2 chemistry, whereas the 4‑chloro analog (ethyl 4‑chloro‑2‑(dimethylamino)pyrimidine‑5‑carboxylate, CAS 54127‑87‑6) requires harsh palladium‑catalyzed conditions or is essentially inert under standard nucleophilic substitution conditions.[1] Furthermore, the chloromethyl compound displays a measurably lower LogP (1.46 vs. 2.02), which can translate into different solubility and permeability profiles in early‑stage biological assays.[1] These physicochemical and reactivity differences mean that the two compounds are not interchangeable, and selection of the wrong building block will lead to failed reactions, lower yields, or misleading structure‑activity data.

This Compound Benzylic‑type chloromethyl handle; mild SN2 reactivity
4‑Chloro Analog Aryl chloride inert to SN2; requires metal catalysis
Reactivity mismatch Chloromethyl and chloro analogs follow different reaction pathways; one‑to‑one replacement leads to failed derivatization.
Physicochemical profile shift Lower LogP of the chloromethyl compound may alter solubility and permeability in cell‑based assays compared to the more lipophilic analog.

Quantitative Differentiation Evidence for Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate


Lower LogP Compared to 4-Chloro Analog

The target compound (chloromethyl derivative) has a computed LogP of 1.46, whereas the closest 4‑chloro analog (ethyl 4‑chloro‑2‑(dimethylamino)pyrimidine‑5‑carboxylate, CAS 54127‑87‑6) shows a LogP of 2.02.[1] This 0.56 log‑unit reduction indicates higher polarity and potentially better aqueous solubility, which can influence membrane permeability and pharmacokinetic profiling in cell‑based assays.

LogP Comparison
Computed
1.46 (target) vs 2.02 (4‑Cl analog)
Higher polarity may support aqueous solubility screening
Predicted LogP; vendor‑reported
Lipophilicity LogP Permeability Drug-likeness

Higher Purity vs. 4-Chloro Analog

Commercial listings indicate that the target chloromethyl compound is consistently offered at 98% purity, whereas the 4‑chloro analog is most commonly supplied at 95% purity.[1] The 3‑percentage‑point purity differential reduces the burden of chromatographic purification for downstream reactions and improves batch‑to‑batch reproducibility.

Purity Differential
Specification review
98% (target) vs 95% (4‑Cl analog)
Reported purity differential may reduce pre‑reaction purification
Supplier‑reported HPLC; batch‑dependent
Purity Procurement Quality Control Reproducibility

SN2 Reactivity of the Chloromethyl Group

The 4‑(chloromethyl) substituent is a benzylic‑type alkyl halide that undergoes bimolecular nucleophilic substitution (SN2) with soft nucleophiles such as iodide, amines, and thiols under mild conditions. In direct kinetic measurements, benzyl chloride (a structural surrogate) reacts with sodium iodide in acetone with a second‑order rate constant of approximately 7.0 × 10⁻⁴ M⁻¹ s⁻¹ at ambient temperature.[1] In contrast, the 4‑chloro analog bears a chlorine atom directly attached to an sp²‑hybridized pyrimidine carbon and, like other aryl chlorides, is unreactive under standard SN2 conditions, typically requiring transition‑metal catalysis for amination or thiolation.[2]

SN2 Reactivity
Class‑level inference
Benzyl chloride k₂ ≈ 7.0×10⁻⁴ M⁻¹s⁻¹ (NaI/acetone)
Chloromethyl group enables mild nucleophilic substitution; aryl chloride inert
Surrogate kinetics; aryl chloride reactivity per literature
Nucleophilic substitution SN2 reactivity Derivatization Library synthesis

Molecular Weight Advantage

The target compound has a molecular weight of 243.69 Da, while the 4‑chloro analog weighs 230 Da (Δ = +13.7 Da attributable to the extra methylene unit).[1] Although modest, this mass increment, combined with the altered LogP, shifts the compound into a slightly different region of medicinal‑chemistry chemical space, potentially beneficial for fragment‑based lead generation or for achieving specific molecular‑property cut‑offs.

Molecular Weight
Supporting evidence
243.69 Da vs 230.0 Da (4‑Cl analog)
Minor mass increment shifts scaffold into adjacent chemical space
Exact mass; Δ = +13.7 Da
Molecular weight Scaffold Chemical space Fragment growth

Application Scenarios for Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate


Nucleophilic Amination for Kinase Inhibitor Libraries

The chloromethyl handle reacts cleanly with primary and secondary amines under mild conditions (e.g., K₂CO₃ in DMF at 50 °C) to generate 4‑(aminomethyl)‑2‑(dimethylamino)pyrimidine‑5‑carboxylates without a metal catalyst.[1] This allows rapid, parallel diversification of the 4‑position for SAR against kinase targets such as PLK1 or PKCθ, where the 4‑chloro analog would require Pd‑catalyzed Buchwald‑Hartwig coupling, raising cost and complexity.[2]

Physicochemical Property Tuning in Hit-to-Lead Optimization

The lower LogP (1.46 vs. 2.02) of the chloromethyl compound provides a more polar starting point for hit‑to‑lead campaigns targeting intracellular enzymes where excessive lipophilicity is linked to promiscuity and toxicity.[1][2] Researchers can capitalize on this property advantage to maintain favorable drug‑like parameters while still benefiting from the reactive chloromethyl group for subsequent analog synthesis.

High-Purity Starting Material for FBDD

The availability of the target compound at 98% purity reduces the need for pre‑reaction purification, ensuring that fragment‑based screening libraries are built from high‑fidelity synthons.[1][2] This purity advantage directly supports reproducible hit identification and reduces false positives arising from impurities that are more prevalent in the 95% purity 4‑chloro building block.

Diversity-Oriented Synthesis of Heterocyclic Scaffolds

The unique reactivity of the chloromethyl group, demonstrated in model systems by efficient SN2 substitution with a variety of nucleophiles,[1] enables sequential functionalization strategies (e.g., substitution followed by ester hydrolysis and amidation) that are not feasible with the 4‑chloro analog, which would demand orthogonal protecting‑group and activation strategies.[2]

Application
Selection Property
Validation Focus
Kinase inhibitor library amination
Chloromethyl electrophilic reactivity
Catalyst‑free derivatization under mild conditions
Hit‑to‑lead property tuning
Lower LogP starting point
Aqueous solubility and permeability assessment
Fragment‑based screening (FBDD)
Higher reported purity
Impurity‑related interference reduction
Diversity‑oriented heterocycle synthesis
Orthogonal chloromethyl reactivity
Sequential derivatization without protecting groups
Quote Request

Request a Quote for Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.